molecular formula C11H7NO4 B592381 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone CAS No. 103646-20-4

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Cat. No.: B592381
CAS No.: 103646-20-4
M. Wt: 217.18
InChI Key: YMZRQVHNKDYYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2C3H1,4NQ are likely to be those involved in DNA replication and transcription, given its potential inhibition of topoisomerases . Downstream effects could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

It is soluble in various organic solvents, suggesting it may have good bioavailability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthoquinone core .

Scientific Research Applications

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamoyl and hydroxy groups allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRQVHNKDYYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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